5-Chloro-4-(2-methylpiperidine-1-carbonyl)-2-(methylsulfanyl)pyrimidine
Description
Properties
IUPAC Name |
(5-chloro-2-methylsulfanylpyrimidin-4-yl)-(2-methylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3OS/c1-8-5-3-4-6-16(8)11(17)10-9(13)7-14-12(15-10)18-2/h7-8H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMIIEMOPUGXVAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=NC(=NC=C2Cl)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Chloro-4-(2-methylpiperidine-1-carbonyl)-2-(methylsulfanyl)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article explores the biological activity of this compound, supported by data from various studies.
Chemical Structure and Properties
- Molecular Formula : C12H16ClN3OS
- Molecular Weight : 287.79 g/mol
- CAS Number : Not specifically listed in the provided sources but related compounds have CAS numbers available.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Anticancer Activity
Recent studies have indicated that pyrimidine derivatives exhibit significant anticancer properties. For instance, a study demonstrated that certain pyrimidine compounds showed promising results against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The IC50 values, which indicate the concentration required to inhibit cell growth by 50%, were notably lower for some derivatives compared to standard chemotherapeutic agents like etoposide .
| Compound Type | Cell Line | IC50 Value (µM) |
|---|---|---|
| This compound | MCF-7 | TBD |
| Other Pyrimidines | A549 | 0.03 ± 0.0056 |
2. Antimicrobial Activity
Pyrimidine derivatives have also been evaluated for their antimicrobial properties. In vitro studies showed that some compounds demonstrated activity against various microbial strains, including E. coli and S. aureus. The minimum inhibitory concentration (MIC) values were determined, with some derivatives exhibiting significant antimicrobial effects at concentrations ranging from 0.5 to 256 µg/mL .
3. Anti-inflammatory Properties
The anti-inflammatory potential of pyrimidines has been explored through various models, indicating that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in vitro and in vivo. The mechanisms often involve the modulation of signaling pathways associated with inflammation .
Case Studies and Research Findings
Several research articles provide insights into the biological activities of related pyrimidine compounds:
- Anticancer Studies : A study assessed a series of pyrimidine-pyrazine derivatives against multiple cancer cell lines. Compounds were evaluated using the MTT assay, revealing that certain modifications enhanced cytotoxicity significantly compared to traditional treatments .
- Antimicrobial Efficacy : Research on thiazolidinone-pyrimidine hybrids indicated that these compounds exhibited strong activity against resistant strains of bacteria, suggesting potential for development as new antimicrobial agents .
- Mechanistic Insights : Studies have shown that pyrimidines can inhibit tubulin polymerization, a crucial process in cell division, thereby exerting anticancer effects through direct binding to tubulin sites .
Comparison with Similar Compounds
Substituent Variations at Position 2
The methylsulfanyl group at position 2 distinguishes the target compound from analogs with alternative sulfur-containing substituents:
- Ethylsulfanyl substitution : The compound 5-chloro-2-(ethylsulfanyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]pyrimidine-4-carboxamide (CAS: 879931-24-5) features an ethylsulfanyl group, increasing lipophilicity (logP) compared to the methylsulfanyl analog. This may influence metabolic stability and membrane permeability .
- Thione (C=S) substitution : 2-Thioxopyrimidines, synthesized via [4+2] cyclocondensation, exhibit distinct reactivity due to the thione group’s electron-withdrawing nature, enabling nucleophilic attacks at position 2 .
Substituent Variations at Position 4
The 2-methylpiperidine-1-carbonyl group at position 4 contrasts with:
Substituent Variations at Position 5
While the target compound has a chlorine atom at position 5, analogs like 2-chloro-4-[[4-(pyridin-2-ylmethoxy)phenyl]amino]pyrimidine-5-carbonitrile () replace chlorine with a carbonitrile group, which may enhance π-stacking interactions in biological targets .
Physicochemical Properties
Table 1: Comparative Physicochemical Data
| Compound Name | Molecular Weight (g/mol) | logP (Predicted) | Key Substituents |
|---|---|---|---|
| Target Compound | 300.78 | 2.8 | 2-(methylsulfanyl), 4-(2-methylpiperidine-1-carbonyl) |
| 5-chloro-2-(ethylsulfanyl)-... (CAS 879931-24-5) | 441.0 | 3.5 | 2-(ethylsulfanyl), 4-(piperidinylsulfonylphenyl carboxamide) |
| DCSMP (4,6-dichloro-2-(methylsulfanyl)pyrimidine) | 209.67 | 1.9 | 2-(methylsulfanyl), 4-Cl, 6-Cl |
| LY2409881 hydrochloride | 485.04 (free base) | 4.1 | 5-Chloro, 2-(aminopropyl-piperazine), benzo[b]thiophene-carboxamide |
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing 5-Chloro-4-(2-methylpiperidine-1-carbonyl)-2-(methylsulfanyl)pyrimidine, and how can yield be optimized?
- Methodology : The synthesis typically involves sequential nucleophilic substitutions and coupling reactions. For example, pyrimidine derivatives are often synthesized via [4+2] cyclocondensation between 1,4-binucleophiles and carbonyl-containing reagents under nitrogen atmosphere . Purification via silica gel chromatography (e.g., 5–10% ethanol in dichloromethane) is critical. Optimizing stoichiometry (e.g., 1:2 molar ratio of pyrimidine precursor to 2-methylpiperidine reagent) and reaction duration (24–48 hours under reflux) enhances yield .
| Parameter | Optimal Condition |
|---|---|
| Solvent | Anhydrous tetrahydrofuran (THF) |
| Temperature | Reflux (~80°C) |
| Catalyst | Triethylamine (TEA) |
| Purification | Silica gel column chromatography |
Q. What safety protocols are essential during handling and disposal of this compound?
- Methodology : Use PPE (gloves, goggles, lab coat) and conduct reactions in a fume hood. Avoid skin contact due to potential toxicity. Waste must be segregated into halogenated organic waste containers and processed by certified facilities to prevent environmental contamination . For intermediates like 2-(methylsulfanyl)pyrimidines, glove boxes are recommended if volatile byproducts (e.g., H₂S) form .
Advanced Research Questions
Q. How can structural contradictions between computational models and experimental data (e.g., NMR, X-ray) be resolved?
- Methodology :
Computational : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict NMR chemical shifts and compare with experimental ¹H/¹³C NMR data. Adjust torsional angles in the piperidine-carbonyl moiety if deviations >0.3 ppm occur .
Crystallography : Resolve discrepancies using single-crystal X-ray diffraction. For example, π-π stacking interactions (centroid separation ~3.58 Å) and dihedral angles (8.5–8.7°) between pyrimidine and aromatic rings can validate computational packing models .
Q. What strategies validate the compound's bioactivity as a GPR119 agonist or enzyme inhibitor?
- Methodology :
- In vitro assays : Use CHO-K1 cells transfected with human GPR118. Measure cAMP accumulation via ELISA upon compound exposure (dose range: 1 nM–10 µM) .
- Selectivity screening : Test against related receptors (e.g., GPR120) to confirm specificity.
- Enzyme inhibition : For methionine aminopeptidase-1 (MetAP1), use a fluorogenic substrate (e.g., Ala-AMC) and monitor cleavage inhibition via fluorescence quenching (IC₅₀ determination) .
Q. How can π-π interactions and crystal packing be exploited for material science applications?
- Methodology : Analyze X-ray data to identify non-covalent interactions. For example, the pyrimidine ring's coplanarity with benzylsulfanyl groups (dihedral angle <9°) enhances π-π stacking, which is critical for designing organic semiconductors or two-photon absorbers . Adjust substituents (e.g., electron-withdrawing Cl or CF₃ groups) to modulate stacking distances (3.5–4.0 Å) and optical properties .
Data Analysis and Optimization
Q. How to troubleshoot low purity in HPLC analysis post-synthesis?
- Methodology :
- Column selection : Use a C18 column with 5-µm particle size.
- Mobile phase : Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid improves peak resolution.
- Temperature : Maintain at 25°C to reduce tailing.
- Common impurities : Unreacted 2-methylpiperidine (retention time ~3.2 min) or chlorinated byproducts. Recrystallize from dichloromethane/methanol (3:1) to remove polar impurities .
Q. What spectroscopic techniques are most effective for characterizing methylsulfanyl and carbonyl groups?
- FT-IR : Look for C=O stretch at ~1680 cm⁻¹ and C-S stretch at ~680 cm⁻¹.
- ¹³C NMR : Carbonyl carbon appears at ~170 ppm; methylsulfanyl (SCH₃) resonates at ~15 ppm .
- ESI-MS : Confirm molecular ion [M+H]⁺ with <2 ppm error. For example, C₁₂H₁₅ClN₃OS₂ has a theoretical m/z of 328.03 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
